molecular formula C9H10O6S B12990337 5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid

5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid

Cat. No.: B12990337
M. Wt: 246.24 g/mol
InChI Key: SSFLMWYMRFOSFY-UHFFFAOYSA-N
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Description

5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid is an organic compound with the molecular formula C10H12O6S It is a derivative of benzenesulfonic acid, characterized by the presence of acetyl, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid typically involves the sulfonation of 2-hydroxy-4-methoxyacetophenone. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products

    Oxidation: Formation of 5-acetyl-4-oxo-2-methoxybenzenesulfonic acid.

    Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxy-2-methoxybenzenesulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-4-hydroxy-2-methoxybenzenesulfonic acid is unique due to the presence of both acetyl and sulfonic acid groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H10O6S

Molecular Weight

246.24 g/mol

IUPAC Name

5-acetyl-4-hydroxy-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C9H10O6S/c1-5(10)6-3-9(16(12,13)14)8(15-2)4-7(6)11/h3-4,11H,1-2H3,(H,12,13,14)

InChI Key

SSFLMWYMRFOSFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)S(=O)(=O)O

Origin of Product

United States

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